Enhanced Stability in Sweetened Nectar
Cyanidin 3-sophoroside demonstrates measurably higher storage stability than cyanidin 3-glucoside in a food matrix. In sour cherry nectar sweetened with sucrose and stored at 20°C, cyd-3-soph exhibited the highest retention among all anthocyanins monitored, with its stability notably exceeding that of cyd-3-glu [1]. This finding aligns with the observation that cyanidin 3-sophoroside is less stable under oxidative conditions than cyanidin 3-glucoside in other contexts, underscoring that its stability advantage is matrix-dependent and must be evaluated per application .
| Evidence Dimension | Storage stability in sucrose-sweetened sour cherry nectar |
|---|---|
| Target Compound Data | Highest stability among all anthocyanins in sucrose-sweetened nectar; higher than cyd-3-glu |
| Comparator Or Baseline | Cyanidin 3-glucoside (cyd-3-glu): Lower stability in the same matrix |
| Quantified Difference | cyd-3-soph stability > cyd-3-glu stability (exact % difference not provided in abstract; trend established) |
| Conditions | Sour cherry nectar sweetened with sucrose; 168 days storage at 20°C |
Why This Matters
For researchers formulating anthocyanin-containing beverages or food models, selecting cyanidin 3-sophoroside over cyanidin 3-glucoside may provide superior color and bioactivity retention in sucrose-based matrices.
- [1] Bursać Kovačević D, et al. Effect of sweeteners on anthocyanin stability and colour properties of sour cherry and strawberry nectars during storage. J Food Sci Technol. 2018;55:4346–4355. View Source
